5-(3-Azidopropyl)-UTP •4TEA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Azidopropyl)-UTP •4TEA is a vital component used in biomedical research for its potential applications in drug discovery and nucleic acid labeling . With its azide functional group, this compound offers versatility in click chemistry reactions, enabling the development of targeted therapeutics and diagnostic tools . Its unique structure makes it ideal for studying mRNA translation and investigating nucleoside metabolism in various diseases, including cancer .

Synthesis Analysis

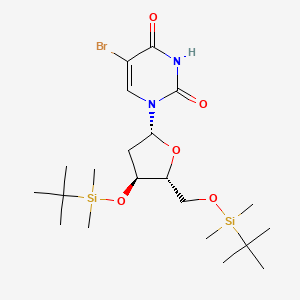

The synthesis of 5-(3-Azidopropyl)-UTP •4TEA involves a mechanism of inhibiting DNA methyltransferases . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of 5-(3-Azidopropyl)-UTP •4TEA is C12H18N6O5 . It has a molecular weight of 326.31 g/mol . The structure contains an azide functional group, which is crucial for its reactivity in click chemistry reactions .Chemical Reactions Analysis

5-(3-Azidopropyl)-UTP •4TEA can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is commonly used in click chemistry, a reliable, efficient, and selective chemical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Azidopropyl)-UTP •4TEA include a molecular weight of 326.31 g/mol and a molecular formula of C12H18N6O5 . It is soluble in DMSO and very slightly soluble in water .将来の方向性

5-(3-Azidopropyl)-UTP •4TEA plays a pivotal role in the research and development of antiviral medications to combat different viral afflictions such as HIV and herpes . Its distinctive configuration facilitates targeted interaction with viral enzymes, effectively impeding their functionality and thereby suppressing viral replication . This suggests promising future directions in the field of antiviral drug discovery .

特性

CAS番号 |

1354419-13-8 |

|---|---|

製品名 |

5-(3-Azidopropyl)-UTP •4TEA |

分子式 |

C₃₆H₈₀N₉O₁₅P₃ |

分子量 |

971.99 |

同義語 |

5-(3-Azidopropyl)-uridine 5’-(tetrahydrogen triphosphate) Compd. with N,N-diethylethanamine (1:4); 5-(3-Azidopropyl)-uridine 5’-Triphosphate •4TEA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

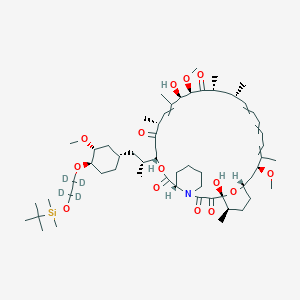

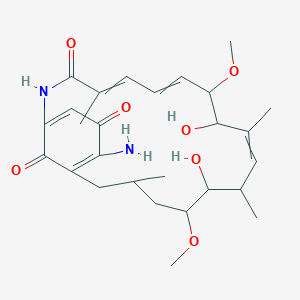

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

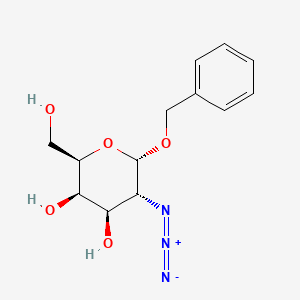

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)